L-Valine 4-Nitrobenzyl Ester HBr
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Overview
Description
H-VAL-P-NITROBENZYL ESTER HBR, also known by its chemical identifier CAS 6015-79-8, is a compound with significant applications in scientific research. It is characterized by its molecular formula C12H17BrN2O4 and a molecular weight of 333.18 . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of H-VAL-P-NITROBENZYL ESTER HBR involves several steps. One common method includes the esterification of valine with p-nitrobenzyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
H-VAL-P-NITROBENZYL ESTER HBR undergoes various chemical reactions, including:
Scientific Research Applications
H-VAL-P-NITROBENZYL ESTER HBR has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-VAL-P-NITROBENZYL ESTER HBR involves its interaction with specific molecular targets, such as enzymes. The compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing the active valine and p-nitrobenzyl alcohol . This process is crucial in the study of enzyme activity and inhibition .
Comparison with Similar Compounds
H-VAL-P-NITROBENZYL ESTER HBR can be compared with other similar compounds, such as:
H-VAL-P-METHOXYBENZYL ESTER HBR: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
H-VAL-P-CHLOROBENZYL ESTER HBR: The presence of a chloro group alters the compound’s chemical properties and its use in different reactions.
H-VAL-P-NITROBENZYL ESTER HBR is unique due to its specific functional groups, which make it particularly useful in certain types of chemical reactions and research applications .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-amino-3-methylbutanoate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHPSGRHDCWSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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